3-(6-Chloro-3-pyridinyl)-2-piperazinone
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Overview
Description
3-(6-Chloropyridin-3-yl)piperazin-2-one is a heterocyclic compound that features a piperazine ring substituted with a chloropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-chloropyridin-3-yl)piperazin-2-one typically involves the reaction of 6-chloropyridine-3-carboxylic acid with piperazine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-(6-chloropyridin-3-yl)piperazin-2-one can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloropyridine moiety allows for various substitution reactions, including nucleophilic substitution with amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine derivatives with various functional groups.
Scientific Research Applications
3-(6-Chloropyridin-3-yl)piperazin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(6-chloropyridin-3-yl)piperazin-2-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may act as an inhibitor of certain enzymes, blocking their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Chloropyridin-3-yl)piperazin-2-one
- 3-(2-Hydroxyethyl)piperazin-2-one
- 1-(2-pyridin-4-yl-ethyl)piperazine
Uniqueness
3-(6-Chloropyridin-3-yl)piperazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloropyridine moiety enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C9H10ClN3O |
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Molecular Weight |
211.65 g/mol |
IUPAC Name |
3-(6-chloropyridin-3-yl)piperazin-2-one |
InChI |
InChI=1S/C9H10ClN3O/c10-7-2-1-6(5-13-7)8-9(14)12-4-3-11-8/h1-2,5,8,11H,3-4H2,(H,12,14) |
InChI Key |
FKDNPTDMTNIXEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C(N1)C2=CN=C(C=C2)Cl |
Origin of Product |
United States |
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